![molecular formula C15H15N3O5S B6498882 methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 946284-07-7](/img/structure/B6498882.png)
methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate consists of a benzene ring, an amino group, a carboxylic acid group, and a methyl ester group. The compound adopts a triclinic crystal structure with specific atomic coordinates and displacement parameters .
Scientific Research Applications
Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate 4-MTAB has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies, as well as studies of protein-protein interactions and cell signaling pathways. It has also been used in studies of the effects of drugs on the nervous system, as well as in the development of new drugs.
Mechanism of Action
Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate 4-MTAB acts as an inhibitor of enzymes, proteins, and other biochemical processes. It binds to the active site of the enzyme or protein, blocking its activity. It also binds to cell signaling pathways, blocking or altering their activity.
Biochemical and Physiological Effects
This compound 4-MTAB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and cell signaling pathways. It has also been shown to alter the expression of genes and proteins, and to affect the expression of certain hormones.
Advantages and Limitations for Lab Experiments
Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate 4-MTAB has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It has also been shown to be highly effective at inhibiting enzymes, proteins, and cell signaling pathways. However, it has a number of limitations. It is not water-soluble, and it can be toxic if not handled properly.
Future Directions
Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate 4-MTAB has a number of potential future directions for research. These include further studies of its mechanism of action, its effects on gene expression, and its potential use in drug development. Additionally, it could be used in studies of its effects on the nervous system, and its potential use as an anti-cancer agent. Other potential future directions include exploring its potential use as an anti-inflammatory agent, and its potential use in the development of new therapeutic drugs.
Synthesis Methods
Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate 4-MTAB can be synthesized from a variety of starting materials, including aryl bromides, aryl chlorides, and aryl sulfonates. The synthesis method involves the reaction of an aryl halide with an amine, followed by a coupling reaction with an alkylating agent. The reaction is typically performed in a solvent such as dichloromethane or dimethylformamide. The product can then be purified by column chromatography.
properties
IUPAC Name |
methyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-22-13(20)9-3-5-10(6-4-9)16-12(19)7-11-8-24-14(17-11)18-15(21)23-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZCSSIUYUJJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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